molecular formula C13H20ClFN2 B2865069 N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride CAS No. 1366386-71-1

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride

Cat. No.: B2865069
CAS No.: 1366386-71-1
M. Wt: 258.77
InChI Key: HALOYEINYVDBQA-UBRLZZGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride (CAS: 1366386-58-4) is a cyclohexane-1,4-diamine derivative substituted with a 4-fluorobenzyl group and formulated as a hydrochloride salt. Its molecular formula is C₁₃H₁₉ClFN₂, with a molecular weight of 258.77 g/mol (monoisotopic mass: 258.1106) . The compound features a trans-(1r,4r) stereochemistry, critical for its pharmacological interactions . As a high-purity pharmaceutical intermediate (≥99%), it is utilized in drug development targeting opioid receptors and ORL1 systems, where its fluorine substituent enhances binding affinity and metabolic stability .

Properties

IUPAC Name

4-N-[(4-fluorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13;/h1-4,12-13,16H,5-9,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALOYEINYVDBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trans-Cyclohexane-1,4-diamine as a Key Intermediate

The trans configuration of the cyclohexane-1,4-diamine backbone is critical for the target compound’s stereochemical integrity. Patent US4486603A details a two-step synthesis of trans-cyclohexane-1,4-diamine from 1,4-cyclohexanedicarboxylic acid:

  • Ammonolysis : Reacting 1,4-cyclohexanedicarboxylic acid (1 mol) with excess aqueous ammonia (10 mol) at 150–200°C under pressure yields the diamide.
  • Hydrazinolysis : Treating the diamide with hydrazine hydrate (5 mol) in the presence of alkaline earth metal hydroxides (e.g., NaOH) at 80–100°C produces trans-cyclohexane-1,4-diamine via Hofmann degradation.

This method achieves a 72–78% yield with >99% trans selectivity, confirmed by X-ray crystallography.

Reductive Amination Route

Schiff Base Formation and Reduction

A widely adopted method involves condensing trans-cyclohexane-1,4-diamine with 4-fluorobenzaldehyde, followed by selective reduction (Fig. 1):

Procedure :

  • Schiff Base Synthesis :
    • trans-Cyclohexane-1,4-diamine (1 equiv) and 4-fluorobenzaldehyde (2.1 equiv) are refluxed in methanol for 6–8 h.
    • The imine intermediate is isolated via vacuum filtration (yield: 85–90%).
  • Sodium Borohydride Reduction :
    • The Schiff base is treated with NaBH₄ (4 equiv) in methanol at 0–5°C for 2 h.
    • After quenching with HCl (1M), the product is extracted into dichloromethane and purified via recrystallization (ethanol/water).

Yield : 68–75%
Purity : 98% (HPLC)
Stereochemistry : The (1R,4r) configuration is preserved due to the rigidity of the cyclohexane ring.

N-Alkylation of Cyclohexane-1,4-diamine

Direct Alkylation with 4-Fluorobenzyl Halides

This one-pot method avoids intermediate isolation but requires careful stoichiometry to prevent dialkylation:

Optimized Conditions :

  • trans-Cyclohexane-1,4-diamine (1 equiv), 4-fluorobenzyl chloride (1.05 equiv), K₂CO₃ (2.5 equiv)
  • Solvent: anhydrous THF, 24 h reflux under N₂
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3)

Yield : 55–60%
Challenges :

  • Competing dialkylation (15–20% byproduct) necessitates excess diamine.
  • Steric hindrance from the trans configuration slows reaction kinetics.

Catalytic Asymmetric Synthesis

Enantioselective Benzylation Using Chiral Catalysts

Recent advances employ palladium-catalyzed asymmetric allylic amination to install the 4-fluorobenzyl group enantioselectively:

Protocol :

  • Substrate: Cyclohexene-1,4-diamine protected as a bis-carbamate
  • Catalyst: Pd₂(dba)₃/(R)-BINAP (5 mol%)
  • Benzylation Agent: 4-Fluorobenzyl bromide
  • Solvent: Toluene, 80°C, 48 h
  • Deprotection: HCl/EtOH, 12 h reflux

Yield : 82% (ee >98%)
Advantage : Avoids racemization during benzylation, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Methods

Method Yield Purity Stereocontrol Scalability
Reductive Amination 68–75% 98% Moderate Industrial
N-Alkylation 55–60% 95% Low Lab-scale
Catalytic Asymmetric 82% 99% High Pilot-scale

Key Findings :

  • Reductive amination balances yield and scalability but requires strict temperature control.
  • Catalytic asymmetric synthesis offers superior enantioselectivity, albeit with higher catalyst costs.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (600 MHz, D₂O): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (t, J = 8.7 Hz, 2H, Ar-H), 3.80 (s, 2H, CH₂), 2.95–3.10 (m, 2H, NH₂), 1.40–1.80 (m, 8H, cyclohexane).
  • X-ray Crystallography : Orthorhombic crystal system (Space group P2₁2₁2₁), confirming the (1R,4r) configuration.

Industrial-Scale Production Protocols

Apollo Scientific’s Manufacturing Process

Apollo Scientific’s method (Catalog # APOSPC408351-500MG) emphasizes cost-effective reductive amination:

  • Scale : 500 mg to 10 kg batches
  • Conditions :
    • Schiff base formation: Ethanol, 12 h reflux
    • Reduction: NaBH₄, 0°C, pH 7–8 (controlled by HCl addition)
  • Purification : Recrystallization from ethanol/water (3:1), yielding 98% pure product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group’s substituent significantly influences physicochemical and biological properties. Key analogues include:

Table 1: Comparison of Benzyl-Substituted Cyclohexane-1,4-diamine Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Salt Form Purity Key Properties/Applications References
N1-(4-Fluorobenzyl) 4-Fluoro C₁₃H₁₉ClFN₂ 258.77 Hydrochloride ≥99% High ORL1 receptor affinity
N1-(2-Chlorobenzyl) 2-Chloro C₁₃H₂₀Cl₂N₂ 275.22 Hydrochloride 95% Steric hindrance due to ortho-Cl
N1-(4-Chlorobenzyl) 4-Chloro C₁₃H₂₀Cl₂N₂ 275.22 Hydrochloride N/A Enhanced lipophilicity vs. fluoro
N1-(3-Chlorobenzyl) 3-Chloro C₁₃H₂₁Cl₃N₂ 311.68 Dihydrochloride N/A Meta-Cl alters electronic distribution
N1-(4-Methoxybenzyl) 4-Methoxy C₁₄H₂₃ClN₂O 278.80 Hydrochloride ≥99% Electron-donating group improves solubility
Key Observations:
  • Electronic Effects : Fluorine’s electronegativity enhances dipole interactions, while chlorine’s larger size increases lipophilicity . Methoxy groups improve solubility due to polarity .
  • Salt Forms : Dihydrochloride salts (e.g., 3-Cl derivative) exhibit higher solubility but may require adjustments in dosage forms .

Stereochemical and Structural Modifications

Table 2: Impact of Stereochemistry and Core Modifications
Compound Name Structural Feature Molecular Weight (g/mol) Pharmacological Relevance References
(1R,4R)-N1-(Pyridin-3-ylmethyl) Pyridinylmethyl substituent 241.77 Enhanced hydrogen bonding via N-heterocycle
(trans)-N1-((1R,2S)-2-phenylcyclopropyl) Cyclopropyl core N/A Improved metabolic stability
N1-(4-Fluoro-benzyl)-1,2-diamine 1,2-Diamine isomer 275.22 Altered receptor selectivity
Key Observations:
  • Stereochemistry : The (1r,4r) configuration in the 4-fluoro derivative optimizes spatial alignment with target receptors .
  • Isomerism : 1,2-Diamine isomers (vs. 1,4) show distinct binding profiles, underscoring the importance of the 1,4-diamine scaffold .

Biological Activity

N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorobenzyl group attached to a cyclohexane diamine scaffold. This structural configuration is essential for its biological activity, particularly in terms of binding affinity and selectivity towards specific biological targets.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine exhibit potent antimicrobial properties. For instance, derivatives containing the 4-fluorobenzyl moiety have shown significant activity against various bacterial strains and fungi.

Minimum Inhibitory Concentrations (MIC)

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC). Table 1 summarizes the MIC values for this compound against several microbial strains:

Microbial Strain MIC (µM)
E. coli0.73
S. aureus0.50
C. albicans1.00

These values indicate that the compound is particularly effective against Gram-positive bacteria like S. aureus and has moderate activity against fungi such as C. albicans.

The antimicrobial action of this compound is believed to involve multiple mechanisms:

  • Cell Membrane Disruption : The compound may interact with microbial cell membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It can inhibit key enzymes involved in bacterial metabolism and replication.
  • Biofilm Disruption : There is evidence suggesting that this compound can disrupt biofilm formation, enhancing its efficacy against persistent infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Study 1: Antimicrobial Efficacy

In a comparative study involving various cyclohexane derivatives, it was found that those with halogenated benzyl groups exhibited enhanced antimicrobial activity. The study highlighted that the presence of fluorine significantly increases the potency against both Gram-negative and Gram-positive bacteria .

Study 2: Structural Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the cyclohexane structure influence biological activity. For example, substituents on the benzyl ring were shown to modulate binding affinity to bacterial targets and improve solubility profiles .

Q & A

Q. What are the common synthetic routes for N1-(4-Fluorobenzyl)cyclohexane-1,4-diamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 4-fluorobenzyl chloride and cyclohexane-1,4-diamine under basic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt . Key parameters include solvent choice (e.g., ethanol or THF), temperature (40–60°C), and stoichiometric ratios. Optimization may require adjusting reaction time or using catalysts (e.g., triethylamine) to improve yield. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the hydrochloride form .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the presence of the fluorobenzyl group (e.g., aromatic protons at δ 7.2–7.4 ppm) and cyclohexane-diamine backbone .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 258.1106) .
  • HPLC : Reversed-phase HPLC with UV detection ensures purity (>97%) and identifies impurities from synthesis byproducts .

Q. What solvents and storage conditions are optimal for maintaining stability?

The compound is hygroscopic and should be stored in airtight containers under inert gas (N2_2 or Ar) at –20°C. Polar aprotic solvents (DMSO, DMF) are suitable for dissolution, while aqueous buffers may hydrolyze the amine-hydrochloride bond over time. Avoid prolonged exposure to light or heat .

Advanced Research Questions

Q. How does the fluorobenzyl substituent influence biological activity compared to other halogenated analogs?

The 4-fluorobenzyl group enhances lipophilicity and metabolic stability compared to chlorobenzyl analogs, potentially improving blood-brain barrier penetration. In vitro assays show that fluorinated derivatives exhibit higher affinity for P2X3 receptors (IC50_{50} ~50 nM) compared to chloro- or bromo-substituted variants, likely due to fluorine’s electronegativity and optimal steric fit . Structure-activity relationship (SAR) studies should compare binding kinetics and cellular uptake across halogenated analogs.

Q. What experimental strategies address contradictions in reported biological data (e.g., receptor antagonism vs. agonism)?

Contradictions may arise from assay conditions (e.g., ATP concentration in P2X3 receptor studies) or cell-line variability. To resolve this:

  • Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. neuronal cells).
  • Use competitive binding assays with radiolabeled ATP to differentiate antagonism from allosteric modulation.
  • Validate findings with knockout models or siRNA-mediated receptor silencing .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to P2X3 receptors. Key steps:

  • Generate 3D structures of the compound and receptor (PDB: 5SVJ).
  • Calculate binding free energy (ΔG) and identify critical residues (e.g., Lys63^{63}, Asp259^{259}) for hydrogen bonding.
  • Validate predictions with mutagenesis studies .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

The trans-1,4-cyclohexane configuration requires chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution). Racemization risks increase at elevated temperatures; thus, low-temperature reactions (<40°C) and chiral auxiliaries (e.g., (R)-BINOL) are recommended. Process analytical technology (PAT) monitors enantiomeric excess (ee) during scale-up .

Q. How does the compound’s stability vary under physiological conditions, and what derivatization strategies improve pharmacokinetics?

In PBS (pH 7.4), the hydrochloride salt undergoes gradual deamination. To enhance stability:

  • Introduce prodrug moieties (e.g., tert-butoxycarbonyl, Boc) to protect the amine group.
  • Synthesize PEGylated derivatives to prolong half-life in vivo.
  • Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.